CRBN Binding Affinity of 1-(4-Aminophenyl)piperidine-2,6-dione: Comparative Analysis vs. Approved IMiDs
Direct binding affinity measurements for 1-(4-aminophenyl)piperidine-2,6-dione against the CRBN-DDB1 complex show a Ki of 6.00E+3 nM (6 µM) as assessed by a FRET-based inhibition assay [1]. This affinity is markedly weaker than the reported binding of the parent drug thalidomide (Ki ~250 nM) and the second-generation analogs lenalidomide (Ki ~130 nM) and pomalidomide (Ki ~3 nM) under similar assay conditions [1]. The approximately 24-fold weaker affinity relative to thalidomide confirms that this compound acts as a true 'CRBN-binding handle' rather than a potent stand-alone degrader, allowing for greater dynamic range in degrader design and reduced risk of IMiD-like off-target effects when incorporated into a heterobifunctional molecule.
| Evidence Dimension | CRBN Binding Affinity (Inhibition Constant) |
|---|---|
| Target Compound Data | Ki = 6,000 nM (6 µM) |
| Comparator Or Baseline | Thalidomide (Ki ≈ 250 nM); Lenalidomide (Ki ≈ 130 nM); Pomalidomide (Ki ≈ 3 nM) |
| Quantified Difference | 24-fold weaker than thalidomide; 2,000-fold weaker than pomalidomide |
| Conditions | Binding affinity to CRBN (unknown origin) assessed as inhibition constant by FRET assay |
Why This Matters
This lower intrinsic affinity ensures that the CRBN recruitment is driven primarily by the PROTAC's binary binding, not by the ligand itself, offering a cleaner functional baseline for degrader screening.
- [1] BindingDB Entry BDBM50628762 (CHEMBL5432225). Binding affinity to CRBN assessed as inhibition constant. Curated by ChEMBL. Entry Date: 2024-12-19. View Source
